molecular formula C8H12N4O3 B2679847 2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid CAS No. 1397001-06-7

2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid

Cat. No. B2679847
CAS RN: 1397001-06-7
M. Wt: 212.209
InChI Key: OXRMNFNRNBJYAW-UHFFFAOYSA-N
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Description

“2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid” is a compound with the empirical formula C5H7N3O3 . It is also known as α-Hydroxy-1H-1,2,4-triazole-1-propanoic acid .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including compounds similar to the one , has been reported in the literature . These compounds were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular weight of “2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid” is 157.13 . The SMILES string representation of the molecule is OC(C(O)CN1N=CN=C1)=O .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied . For instance, it was found that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Physical And Chemical Properties Analysis

The compound is a reference material with an assay of ≥95.0% (HPLC) . It has a limited shelf life and should be stored at 2-8°C .

Scientific Research Applications

Drug Discovery

1,2,4-Triazoles are used as core molecules for the design and synthesis of many medicinal compounds . They have been found to possess broad spectrum of therapeutically interesting drug candidates such as analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic and antimigraine agents .

Organic Synthesis

1,2,4-Triazoles play a significant role in organic synthesis . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Polymer Chemistry

In the field of polymer chemistry, 1,2,4-triazoles have found broad applications . Their high chemical stability and strong dipole moment make them ideal for use in this field .

Supramolecular Chemistry

1,2,4-Triazoles are also used in supramolecular chemistry . They are part of essential building blocks like amino acids, nucleotides, etc .

Bioconjugation

1,2,4-Triazoles are used in bioconjugation . This involves the use of these compounds to create covalent bonds between biomolecules, allowing for the creation of hybrid molecules with unique properties .

Chemical Biology

In the field of chemical biology, 1,2,4-triazoles are used due to their ability to form a variety of non-covalent bonds with enzymes and receptors .

Fluorescent Imaging

1,2,4-Triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for the detection of various biological targets .

Materials Science

Lastly, 1,2,4-triazoles have found applications in materials science . They are used in the development of new materials with improved properties .

Safety And Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in the context of their cytotoxic effects . Some of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

1,2,4-triazole derivatives, including “2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid”, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-[3-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-6(8(14)15)11-7(13)2-3-12-5-9-4-10-12/h4-6H,2-3H2,1H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRMNFNRNBJYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCN1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid

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